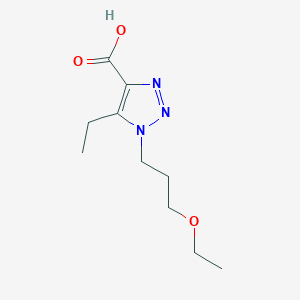
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxypropyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group
準備方法
The synthesis of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.
For industrial production, the synthesis may involve multi-step processes starting from readily available precursors. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity. The final product is often purified using techniques like recrystallization or chromatography.
化学反応の分析
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used as a probe or ligand in biological studies, particularly in the investigation of enzyme activity and protein interactions.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethoxypropyl and ethyl groups may also contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the triazole ring substitution, leading to different chemical and biological properties.
3-Ethoxypropyl acrylate: While not a triazole, this compound shares the ethoxypropyl group and can be used in similar synthetic applications.
Methanesulfonic acid derivatives: These compounds have different functional groups but can undergo similar chemical reactions, such as oxidation and substitution.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
1-(3-ethoxypropyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-3-8-9(10(14)15)11-12-13(8)6-5-7-16-4-2/h3-7H2,1-2H3,(H,14,15) |
InChIキー |
JSPOTECYHWKEPF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1CCCOCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















